N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide
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Description
“N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide” is a compound that belongs to the class of pyrazoloquinolines . Pyrazoloquinolines are three-membered azaheterocyclic systems that are composed of a pyrazole and quinoline fragment . The structure of these compounds can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties .
Synthesis Analysis
The main methods of synthesis of pyrazoloquinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . The synthesis of these compounds has been a subject of research for over 100 years .Molecular Structure Analysis
The parent structure of pyrazoloquinolines can be modified with a number of substituents that have a great influence on the physical, photophysical, and biological properties . The first synthesis of this class of compounds was described in 1911 .Chemical Reactions Analysis
The main methods of synthesis of pyrazoloquinolines include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods have been used to synthesize a variety of pyrazoloquinoline compounds .Physical and Chemical Properties Analysis
The IR spectrum of a similar compound shows peaks at 1577, 1596 cm –1 (C=N), 2968, 3095, 3258 (N–H) . The 1 H NMR spectrum shows peaks at 2.31 (3H, s, CH 3); 3.72 (3H, s, OCH 3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH) .Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
For instance, if CDK2 is indeed a target, the compound could inhibit its activity, thereby affecting cell cycle progression .
Biochemical Pathways
If we consider the potential inhibition of cdk2, this would impact the cell cycle regulation pathway, potentially leading to cell cycle arrest and apoptosis .
Result of Action
If we consider the potential inhibition of cdk2, this could result in cell cycle arrest and apoptosis, thereby exerting an anti-cancer effect .
Properties
IUPAC Name |
N-(1,8-dimethylpyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-12-7-4-5-10-15(12)20(25)22-18-16-11-14-9-6-8-13(2)17(14)21-19(16)24(3)23-18/h4-11H,1-3H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFZSSSDPFMVRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C3C(=NN(C3=N2)C)NC(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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